molecular formula C9H11FO2 B14027186 (4-Fluoro-2-methoxy-3-methylphenyl)methanol

(4-Fluoro-2-methoxy-3-methylphenyl)methanol

Cat. No.: B14027186
M. Wt: 170.18 g/mol
InChI Key: SHJHSBXIOCKCCL-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methoxy-3-methylphenyl)methanol is a substituted benzyl alcohol derivative with a fluorine atom at the para position, a methoxy group at the ortho position, and a methyl group at the meta position on the aromatic ring. Its molecular formula is C₉H₁₁FO₂, and its molecular weight is 170.18 g/mol.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

(4-fluoro-2-methoxy-3-methylphenyl)methanol

InChI

InChI=1S/C9H11FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3

InChI Key

SHJHSBXIOCKCCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)CO)F

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • 2,4-Difluoro-1-nitrobenzene is a common starting material for related fluorinated methoxy derivatives.
  • 4-Fluoro-2-methoxynitrobenzene and 4-fluoro-2-methoxyaniline are key intermediates.
  • Methanol and bases such as potassium tert-butoxide are used for nucleophilic aromatic substitution to introduce methoxy groups.

General Synthetic Route

A representative multi-step synthetic sequence adapted from patent WO2018207120A1 for related compounds is as follows:

Step Reaction Description Reagents/Conditions Yield (%) Notes
A Nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with methanol to give 4-fluoro-2-methoxy-1-nitrobenzene Methanol, potassium tert-butoxide, toluene, 0-20°C 87.4 Controlled low temperature to avoid side reactions
B Catalytic hydrogenation of 4-fluoro-2-methoxy-1-nitrobenzene to 4-fluoro-2-methoxyaniline Raney Ni, methanol, H2 gas, 25-30°C 98.0 Hydrogen uptake monitored for completion
C Protection of 4-fluoro-2-methoxyaniline as N-acetyl derivative Acetic anhydride, acetic acid, 25-90°C 83.1 Protects amine for nitration step
D Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide to N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide Fuming nitric acid, sulfuric acid, 0-5°C 78.3 Controlled addition to avoid over-nitration
E Deprotection and conversion to 4-fluoro-2-methoxy-5-nitroaniline HCl, reflux, then basification and extraction 73.6 Final purification by crystallization

Note: This sequence is for 4-fluoro-2-methoxy-5-nitroaniline, but similar principles apply for preparing methanol derivatives via appropriate functional group interconversions.

Specific Preparation of (4-Fluoro-2-methoxy-3-methylphenyl)methanol

The key difference for preparing this compound lies in the presence of the methyl group at the 3-position and the benzylic hydroxyl group.

Two main synthetic approaches are plausible:

Approach 1: Reduction of Corresponding Aldehyde
  • Step 1: Synthesize 4-fluoro-2-methoxy-3-methylbenzaldehyde via directed ortho-lithiation or selective formylation of 4-fluoro-2-methoxytoluene.
  • Step 2: Reduce the aldehyde to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH4).

This approach is favored due to the straightforward reduction of aldehydes to alcohols with high selectivity.

Approach 2: Direct Hydroxymethylation
  • Electrophilic substitution of 4-fluoro-2-methoxytoluene with formaldehyde under acidic or basic conditions to introduce hydroxymethyl group at the benzylic position.
  • This method requires careful control to prevent over-oxidation or polymerization.

Experimental Data Summary

Compound Method Reagents Conditions Yield Remarks
4-Fluoro-2-methoxy-3-methylbenzaldehyde Directed ortho-lithiation + Formylation n-BuLi, DMF -78°C to RT 70-85% (literature typical) Requires anhydrous conditions
This compound Reduction of aldehyde NaBH4, MeOH, 0-25°C 90-95% Mild, selective reduction
This compound Hydroxymethylation Paraformaldehyde, acid/base catalyst Reflux Variable (50-70%) Requires purification

Analysis of Preparation Methods

Advantages and Limitations

Method Advantages Limitations
Reduction of aldehyde High selectivity, mild conditions, high yield Requires prior synthesis of aldehyde, moisture sensitive reagents
Direct hydroxymethylation One-step introduction of hydroxymethyl group Lower selectivity, side reactions possible, purification challenges

Industrial Feasibility

  • The reduction of aldehyde using NaBH4 is widely used industrially due to simplicity and scalability.
  • Protection/deprotection sequences for related compounds (e.g., anilines) demonstrate the importance of functional group compatibility.
  • Use of Raney Ni for hydrogenation steps is common in scale-up but requires careful handling.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with acylating agents. For example:

  • Acetylation : Reacting with acetic anhydride in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding acetate ester .

Reaction TypeReagents/ConditionsOutcomeReference
AcetylationAcetic anhydride, H<sub>2</sub>SO<sub>4</sub>, 90°C, 3–5 hrsFormation of acetylated derivative

This reaction is analogous to methods used for protecting alcohols in multi-step syntheses .

Oxidation Reactions

The alcohol group can be oxidized to a ketone or carboxylic acid under controlled conditions:

  • Oxidation to Aldehyde/Ketone : Using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Strong Oxidation : Potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) may oxidize the alcohol to a carboxylic acid, though steric hindrance from substituents may limit reactivity.

Reaction TypeReagents/ConditionsOutcomeReference
Mild OxidationPCC, CH<sub>2</sub>Cl<sub>2</sub>, 25°CKetone formation (theoretical)
Strong OxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, refluxCarboxylic acid (theoretical)

Substitution Reactions

The fluorine atom on the aromatic ring may participate in nucleophilic aromatic substitution (NAS), though its electron-withdrawing nature and steric effects from adjacent groups typically reduce reactivity .

  • Nitration : Directed by the methoxy group, nitration could occur at the 5-position under mixed acid conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) .

Reaction TypeReagents/ConditionsOutcomeReference
NitrationFuming HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitro-substituted derivative

Coupling Reactions

Reaction TypeReagents/ConditionsOutcomeReference
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, 80°CBiaryl product (theoretical)

Protection/Deprotection Strategies

The alcohol group is often protected to prevent undesired side reactions:

  • Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF.

  • Tritylation : Triphenylmethyl chloride in pyridine.

Protection MethodReagents/ConditionsOutcomeReference
SilylationTBDMSCl, imidazole, DMF, 25°CTBDMS-protected alcohol

Reduction Reactions

While the compound itself is an alcohol, its derivatives (e.g., ketones) can be reduced. For example:

  • Ketone Reduction : Sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>) to regenerate the alcohol.

Key Considerations:

  • Steric and Electronic Effects : The methyl and methoxy groups at the 3- and 2-positions create steric hindrance, directing reactions to the 5-position of the ring .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in substitution and coupling reactions .

Scientific Research Applications

(4-Fluoro-2-methoxy-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Functional Group Effects

The following table compares (4-Fluoro-2-methoxy-3-methylphenyl)methanol with key analogs, highlighting structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Key Properties/Applications Reference
This compound C₉H₁₁FO₂ 170.18 4-F, 2-OCH₃, 3-CH₃ -CH₂OH Intermediate for drug synthesis
(4-Fluoro-3-(trifluoromethyl)phenyl)methanol C₈H₆F₄O 202.13 4-F, 3-CF₃ -CH₂OH Enhanced lipophilicity; halogenated intermediates
(4-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane C₉H₁₁FOS 186.25 4-F, 2-OCH₃, 3-CH₃, S-CH₃ -SCH₃ Increased lipophilicity; sulfur-based reactivity
(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol C₁₂H₁₁ClF₂O₂ 268.67 Furan ring, Cl, F, CH₃ substituents -CH₂OH Heterocyclic scaffold; potential antimicrobial activity
1-(4-Hydroxy-3-methoxyphenyl)-2-(3-nitrophenoxy)ethanone C₁₅H₁₃NO₆ 303.27 4-OH, 3-OCH₃, 3-NO₂ phenoxy -COCH₂O- Nitro-group electron withdrawal; ketone reactivity

Key Structural and Functional Differences

Fluorine vs. Trifluoromethyl Substitution: The trifluoromethyl (-CF₃) group in (4-Fluoro-3-(trifluoromethyl)phenyl)methanol introduces strong electron-withdrawing effects, increasing acidity of the hydroxyl group compared to the methyl-substituted parent compound. This enhances stability in acidic environments but reduces solubility in polar solvents.

Methanol vs. Sulfane Functional Groups: Replacing the hydroxyl group with a methylthio (-SCH₃) group in (4-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane significantly increases lipophilicity (logP ≈ 2.8 vs. 1.5 for the parent compound). This modification is advantageous in designing compounds for blood-brain barrier penetration.

Aromatic vs. Heterocyclic Scaffolds: The furan-containing analog (4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol introduces a heterocyclic ring, altering electronic distribution and enabling π-π stacking interactions in target binding.

Nitro and Ketone Functionality: The ethanone derivative 1-(4-Hydroxy-3-methoxyphenyl)-2-(3-nitrophenoxy)ethanone exhibits nitro-group-induced electron deficiency, making it reactive toward nucleophilic agents. This contrasts with the parent methanol’s nucleophilic hydroxyl group.

Biological Activity

(4-Fluoro-2-methoxy-3-methylphenyl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer properties, interactions with biological targets, and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FO2C_{10}H_{12}FO_2, with a molecular weight of approximately 182.20 g/mol. The compound features a hydroxymethyl group (-CH₂OH) attached to a phenyl ring, which enhances its chemical reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Fluorination : Introduction of the fluorine atom at the para position.
  • Methoxylation : Addition of the methoxy group at the ortho position.
  • Hydroxymethylation : Formation of the hydroxymethyl group.

The synthetic routes can vary based on available reagents and desired yields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro assays demonstrated IC50 values ranging from 1.75 to 9.46 μM against MDA-MB-231 cells, indicating promising growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which showed IC50 values of 17.02 μM .

The mechanism by which this compound exerts its effects appears to involve:

  • Topoisomerase II Inhibition : Acting as a topoisomerase II poison, it disrupts DNA replication in cancer cells .
  • CYP450 Interaction : Preliminary studies suggest that it may act as an inhibitor of cytochrome P450 enzymes, potentially affecting drug metabolism and pharmacokinetics.

Study 1: Anticancer Activity in Mice

In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with this compound resulted in significant inhibition of tumor growth over a 30-day period compared to untreated controls. The compound also demonstrated a favorable safety profile with no acute toxicity observed at doses up to 2000 mg/kg .

Study 2: Cell Line Efficacy

Another study evaluated the compound's efficacy across various cancer cell lines, including A2780 and A2780cis. Results indicated that at concentrations as low as 0.5 μM, the compound reduced cell viability significantly, showcasing its potential as an effective therapeutic agent against resistant cancer strains .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Bioavailability : Moderate oral bioavailability was observed in preliminary studies.
  • Metabolism : The compound is metabolized primarily via CYP450 pathways, which could influence its therapeutic efficacy and safety .

Q & A

Q. What are the standard synthetic routes for (4-Fluoro-2-methoxy-3-methylphenyl)methanol, and how is reaction progress monitored?

Methodological Answer: A common approach involves reducing a precursor aldehyde, such as 4-fluoro-2-methoxy-3-methylbenzaldehyde, using sodium borohydride (NaBH₄) in methanol. For example:

  • Procedure : Dissolve the aldehyde (3.42 mmol) in methanol (15 mL), add NaBH₄ (0.85 mmol) gradually under stirring, and reflux for 2 hours. After solvent removal, extract with diethyl ether, dry with Na₂SO₄, and recrystallize from ethyl acetate .
  • Monitoring : Reaction completion is verified via thin-layer chromatography (TLC) or FTIR spectroscopy (disappearance of the aldehyde C=O stretch at ~1700 cm⁻¹). Post-synthesis, purity is confirmed using melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FTIR : Identifies functional groups (e.g., O-H stretch at ~3349 cm⁻¹, C-F stretch at ~1236 cm⁻¹) .
  • NMR :
    • ¹H NMR : Peaks for methoxy (-OCH₃) at δ 3.8–4.0 ppm and aromatic protons (splitting patterns reflect substitution).
    • ¹³C NMR : Fluorine coupling splits aromatic carbons, with methoxy carbons at ~56 ppm .
  • Mass Spectrometry : Molecular ion peak (M⁺) aligns with the molecular weight (e.g., 184.18 g/mol), with fragmentation patterns confirming structure .

Q. How should researchers address stability and storage challenges for this compound?

Methodological Answer:

  • Stability : The benzylic alcohol group may oxidize; store under inert atmosphere (N₂/Ar) at 2–8°C.
  • Handling : Use anhydrous solvents to prevent hydrolysis. Monitor decomposition via periodic NMR or HPLC analysis. For hygroscopic samples, employ desiccants .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological Answer:

  • Solvent Optimization : Replace methanol with THF or DMF to enhance solubility of aromatic precursors.
  • Catalysis : Use catalytic CeCl₃ to accelerate NaBH₄ reduction.
  • Workflow : Employ design of experiments (DoE) to model variables (e.g., temperature, stoichiometry). For example, a 2² factorial design can assess temperature (25–60°C) and NaBH₄ equivalents (1–2 mol) .

Q. How can contradictions between NMR and mass spectrometry data be resolved during characterization?

Methodological Answer:

  • Case Example : If NMR suggests a methoxy group but MS shows a mass discrepancy, consider:
    • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., oxidation to carboxylic acid).
    • Isotope Patterns : Fluorine (¹⁹F) isotopes may distort MS peaks; compare with simulated spectra.
    • 2D NMR : HSQC/HMBC correlations confirm connectivity, ruling out structural isomers .

Q. What computational methods are used to predict reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software can optimize geometry and compute frontier molecular orbitals (HOMO/LUMO), revealing electrophilic sites.
  • NBO Analysis : Evaluates hyperconjugation (e.g., methoxy group’s electron-donating effect on the aromatic ring).
  • MD Simulations : Predict solvation behavior and thermal stability using AMBER or GROMACS .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use SHELXT (SHELX suite) for structure solution from single-crystal diffraction data.
  • Refinement : SHELXL refines positional and thermal parameters, with H atoms placed via riding models.
  • Validation : Check R-factors (<5%) and ORTEP-3 visualizations for bond angle/length accuracy .

Q. What chromatographic methods ensure purity for this compound in catalytic studies?

Methodological Answer:

  • HPLC : Use a C18 column with methanol/water (70:30 v/v) mobile phase; UV detection at 254 nm.
  • GC-MS : Capillary columns (e.g., DB-5) at 150–250°C ramp; compare retention times with standards.
  • Method Development : Apply factorial designs to optimize pH and solvent gradients .

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